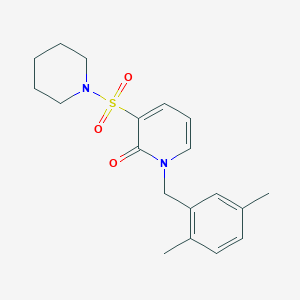

1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one, also known as DMPSO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMPSO is a pyridine derivative that has a piperidine group attached to it. This compound has been found to possess significant pharmacological properties, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

Novel Synthesis Methods : A study by Smaliy et al. (2011) proposes a new method for the synthesis of compounds with similar structural components, emphasizing the importance of such compounds in medicinal chemistry. This method is highlighted as a more efficient alternative for producing large quantities, which can be pivotal for research applications requiring these compounds (Smaliy et al., 2011).

Chemical Behavior and Applications : Research by El‐Borai et al. (2013) on pyrazolopyridines, which share some structural similarities with the compound , has shown antioxidant, antitumor, and antimicrobial activities. This suggests potential research applications of the compound in exploring new treatments or studying biochemical pathways (El‐Borai et al., 2013).

Potential Applications in Material Science

- Corrosion Inhibition : Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. Such studies indicate the potential application of the compound in the field of corrosion science, particularly in protecting metals and alloys (Kaya et al., 2016).

Pharmacological Research

Biological Activities : Khalid et al. (2016) synthesized a series of compounds incorporating piperidin-1-ylsulfonyl moieties, evaluated for enzyme inhibition, which suggests the potential for the compound to be involved in similar pharmacological research, especially targeting enzyme-related pathways (Khalid et al., 2016).

Antagonist Selective for κ-Opioid Receptors : A study on a compound structurally related to 1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one demonstrated high affinity and selectivity for κ-opioid receptors, indicating potential applications in developing treatments for depression and addiction disorders (Grimwood et al., 2011).

Eigenschaften

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-15-8-9-16(2)17(13-15)14-20-10-6-7-18(19(20)22)25(23,24)21-11-4-3-5-12-21/h6-10,13H,3-5,11-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEHTDODHXSIMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethylbenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2874321.png)

![ethyl 2-((Z)-2-(cinnamoylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2874322.png)

![(2S,3S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylpentanoic acid](/img/structure/B2874332.png)

![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2874340.png)

![3-isopentyl-5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2874342.png)